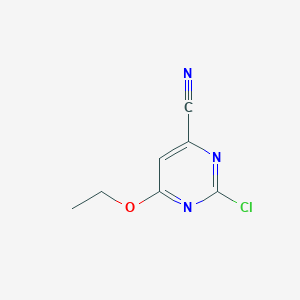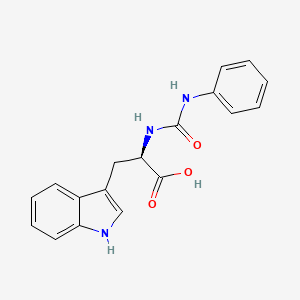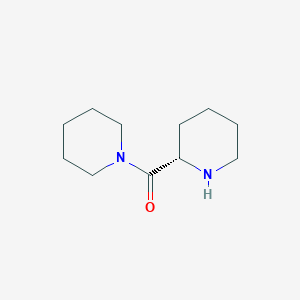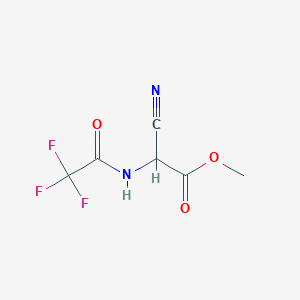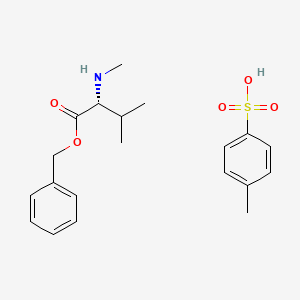
N-Me-D-Val-OBzl.TosOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt, commonly referred to as N-Me-D-Val-OBzl.TosOH, is a derivative of the amino acid valine. This compound is characterized by its molecular formula C20H27NO5S and a molecular weight of 393.5 . It is widely used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt typically involves the esterification of N-Methyl-D-Valine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-L-Valine Benzyl Ester
- N-Methyl-D-Leucine Benzyl Ester
- N-Methyl-D-Isoleucine Benzyl Ester
Uniqueness
N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt is unique due to its specific stereochemistry and the presence of the tosylate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C20H27NO5S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
benzyl (2R)-3-methyl-2-(methylamino)butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12,14H,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
InChI-Schlüssel |
XBFVKORYWHMVCH-UTONKHPSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)NC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
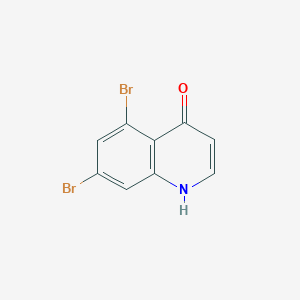
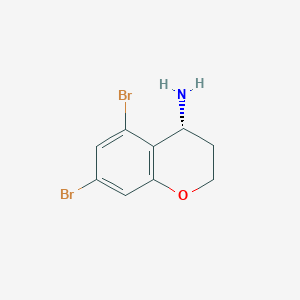
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
